N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a pyrrolidinone ring, and a benzenesulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline derivatives with diethyl acetylenedicarboxylate and anisaldehyde in the presence of a catalyst such as citric acid. This reaction is often carried out in ethanol under ultrasound promotion to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability. The use of green catalysts and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 4-methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid
Uniqueness
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-9-18(14(2)11-13)26(23,24)20-15-7-8-17(25-3)16(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRSSOMKFUWNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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